molecular formula C13H18N4O B14903253 3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile

3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile

Cat. No.: B14903253
M. Wt: 246.31 g/mol
InChI Key: OPADDACTNQTBLP-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile is a complex organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound is notable for its unique structure, which includes a morpholino group and multiple methyl substitutions, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of appropriate dicarbonyl compounds with hydrazine derivatives.

    Introduction of the Morpholino Group: The morpholino group is introduced through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the pyridazine intermediate.

    Methylation: The final step involves the methylation of the pyridazine ring at specific positions using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can replace the existing groups on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles such as amines or thiols for further substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine dicarboxylic acids, while reduction can produce partially or fully reduced pyridazine derivatives.

Scientific Research Applications

3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carboxamide
  • 3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-methanol
  • 3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-amine

Uniqueness

Compared to similar compounds, 3-(2,2-Dimethylmorpholino)-5,6-dimethylpyridazine-4-carbonitrile stands out due to its carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. The presence of the morpholino group also enhances its solubility and ability to interact with various molecular targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

3-(2,2-dimethylmorpholin-4-yl)-5,6-dimethylpyridazine-4-carbonitrile

InChI

InChI=1S/C13H18N4O/c1-9-10(2)15-16-12(11(9)7-14)17-5-6-18-13(3,4)8-17/h5-6,8H2,1-4H3

InChI Key

OPADDACTNQTBLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC(=C1C#N)N2CCOC(C2)(C)C)C

Origin of Product

United States

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